
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride: is a synthetic organic compound known for its unique structural and chemical properties It belongs to the phenazinium class of compounds, characterized by a phenazine core structure with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride typically involves multi-step organic reactions. One common method includes the condensation of phenylamine derivatives with phenazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: Substitution reactions involving the replacement of phenylamino groups with other functional groups are possible, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme activities or as a fluorescent marker in imaging studies.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its interactions with biological targets could lead to the discovery of new drugs or treatments.
Industry: In industrial applications, this compound may be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially altering their function or activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Phenazinium chloride: A related compound with a simpler structure.
Phenazine derivatives: Compounds with similar core structures but different substituents.
Amino-substituted phenazines: Compounds with amino groups attached to the phenazine core.
Uniqueness: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride stands out due to its multiple phenylamino groups, which confer unique chemical and physical properties. These properties make it a versatile compound for various applications, distinguishing it from other phenazine derivatives.
Propiedades
Número CAS |
4935-81-3 |
|---|---|
Fórmula molecular |
C36H28ClN5 |
Peso molecular |
566.1 g/mol |
Nombre IUPAC |
2-N,3-N,7-N,5-tetraphenylphenazin-5-ium-2,3,7-triamine;chloride |
InChI |
InChI=1S/C36H27N5.ClH/c1-5-13-26(14-6-1)37-29-21-22-31-35(23-29)41(30-19-11-4-12-20-30)36-25-33(39-28-17-9-3-10-18-28)32(24-34(36)40-31)38-27-15-7-2-8-16-27;/h1-25H,(H2,37,38,39,40);1H |
Clave InChI |
QEUAIXPHEOFATM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C=C2)NC5=CC=CC=C5)NC6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


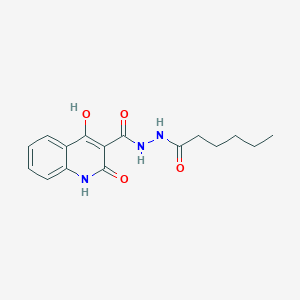
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
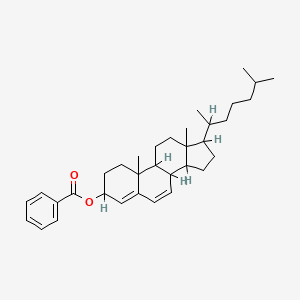
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
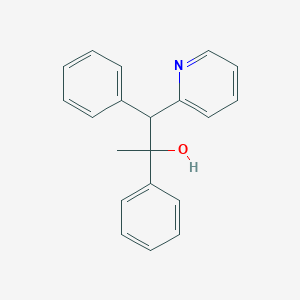
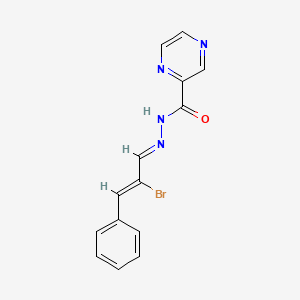
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
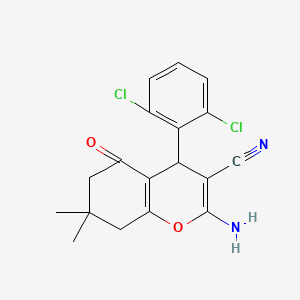
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
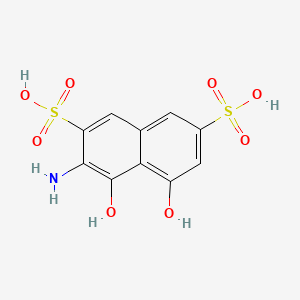
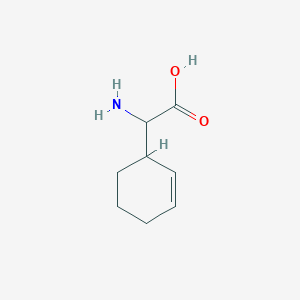
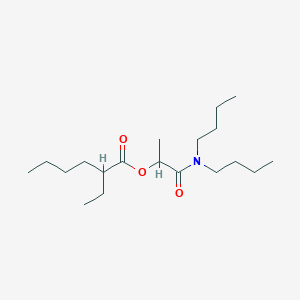
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
